Tubuloside A

Overview

Description

Tubuloside A is a phenylethanoid glycoside primarily extracted from the plant Cistanche tubulosa. This compound has garnered significant attention due to its diverse pharmacological properties, including antioxidative and hepatoprotective activities .

Mechanism of Action

Target of Action

Tubuloside A, a phenylethanoid glycoside extracted from the plant Cistanche tubulosa , has been found to interact with several targets. It has been shown to have a significant interaction with the Nrf2/HO-1 pathway . This pathway plays a crucial role in the cellular response to oxidative stress, thus contributing to its antioxidative effect .

Mode of Action

This compound exerts its effects by modulating the Nrf2/HO-1 pathway . It is suggested that this compound could inhibit D-GalN-induced death of hepatocytes . The exact molecular interactions between this compound and its targets are still under investigation.

Biochemical Pathways

This compound affects the Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress . By modulating this pathway, this compound can exert its antioxidative and hepatoprotective effects

Result of Action

This compound has been shown to have antioxidative and hepatoprotective effects . It has also been found to induce DNA damage and apoptosis in human ovarian cancer A2780 cells . These effects are likely the result of its interaction with the Nrf2/HO-1 pathway and its antioxidative activity .

Biochemical Analysis

Biochemical Properties

Tubuloside A has been studied for its effects on DNA damage and apoptosis in human ovarian cancer A2780 cells . It interacts with various biomolecules, including enzymes and proteins involved in apoptosis and DNA repair .

Cellular Effects

This compound influences cell function by inducing DNA damage and apoptosis in A2780 cells . It affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and increased genotoxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It up-regulates the mRNA expressions of caspase-3, Bax, and p53, which are apoptosis-inducing factors, and down-regulates the expression of Bcl-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cellular function change over time

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubuloside A involves multiple steps, starting from the extraction of raw materials from Cistanche tubulosa. The process includes hydrolysis, glycosylation, and acetylation reactions. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Cistanche tubulosa using solvents like ethanol or methanol. The extract is then purified through techniques such as column chromatography and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Tubuloside A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenylethanoid glycosides .

Scientific Research Applications

Tubuloside A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation and acetylation reactions.

Biology: Investigated for its antioxidative properties and its role in cellular protection mechanisms.

Medicine: Studied for its potential therapeutic effects in treating liver diseases, cancer, and neurodegenerative disorders.

Industry: Utilized in the development of natural antioxidants and hepatoprotective agents .

Comparison with Similar Compounds

Similar Compounds

Echinacoside: Another phenylethanoid glycoside found in Cistanche tubulosa, known for its antioxidative and anti-inflammatory properties.

Acteoside: A phenylethanoid glycoside with similar biological activities, including antioxidative and neuroprotective effects .

Uniqueness

Tubuloside A is unique due to its potent hepatoprotective activity and its ability to induce apoptosis in cancer cells. Its specific molecular structure allows for distinct interactions with cellular targets, making it a valuable compound for therapeutic research .

Biological Activity

Tubuloside A (TbA), a phenylethanoid glycoside derived from the plant Cistanche tubulosa, has garnered attention for its diverse biological activities, particularly in cancer therapy. This article consolidates recent findings on the biological activity of TbA, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its glycosidic structure, which contributes to its solubility and bioactivity. The compound exhibits various pharmacological properties, including anti-inflammatory, neuroprotective, and anti-cancer effects.

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against human ovarian cancer cells (A2780). In vitro experiments revealed that concentrations of 50 µM and 100 µM of TbA substantially reduced cell viability and induced DNA damage.

Table 1: Effects of this compound on Cell Viability and DNA Damage

| Concentration (µM) | Cell Viability (%) | DNA Damage Induction |

|---|---|---|

| Control | 100 | No |

| 1 | 90 | No |

| 5 | 85 | No |

| 25 | 70 | Mild |

| 50 | 50 | Moderate |

| 100 | 30 | High |

Data derived from in vitro studies on A2780 cells.

The mechanism underlying the cytotoxic effect of TbA involves the induction of apoptosis through the activation of specific signaling pathways. The study highlighted the up-regulation of pro-apoptotic markers such as caspase-3 and Bax, alongside down-regulation of the anti-apoptotic factor Bcl-2. Furthermore, the p53 signaling pathway plays a crucial role in mediating these effects.

Apoptotic Pathway Analysis

- Caspase-3 : Increased expression indicates activation of apoptosis.

- Bax : Promotes apoptosis; its up-regulation supports cell death.

- Bcl-2 : Its down-regulation is essential for apoptosis progression.

- p53 : Acts as a tumor suppressor; its activation leads to cell cycle arrest and apoptosis.

Case Studies

A pivotal study investigated the effects of this compound on ovarian cancer cells, demonstrating that high doses lead to significant apoptosis and DNA damage. The findings suggest that TbA could be a promising candidate for developing novel cancer therapies.

Pharmacological Applications

Beyond its anti-cancer properties, this compound has shown potential in other therapeutic areas:

- Neuroprotection : Research indicates that TbA may protect neuronal cells from apoptosis induced by TNF-α.

- Anti-inflammatory Effects : Evidence suggests that TbA modulates inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Properties

IUPAC Name |

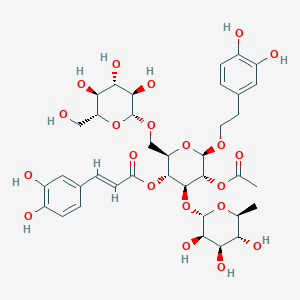

[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48O21/c1-15-26(45)28(47)31(50)36(53-15)58-33-32(57-25(44)8-5-17-3-6-19(40)21(42)11-17)24(14-52-35-30(49)29(48)27(46)23(13-38)55-35)56-37(34(33)54-16(2)39)51-10-9-18-4-7-20(41)22(43)12-18/h3-8,11-12,15,23-24,26-38,40-43,45-50H,9-10,13-14H2,1-2H3/b8-5+/t15-,23+,24+,26-,27+,28+,29-,30+,31+,32+,33-,34+,35+,36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLDMAIXPXOZCX-BBQAUMBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.